
SKI II
概要
説明
準備方法
合成経路と反応条件
SKI IIの合成は、4-クロロアニリンと2-ブロモ-4-クロロチアゾールを塩基の存在下で反応させて中間体を生成することから始まります。この中間体はその後、4-アミノフェノールと反応してthis compoundを生成します。 反応条件には通常、ジメチルスルホキシドなどの溶媒と炭酸カリウムなどの塩基の使用が含まれます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フローリアクターと自動システムの使用は、生産プロセスの効率性とスケーラビリティを向上させることができます .
化学反応の分析
反応の種類
SKI IIは、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは酸化されて対応するキノンを形成します。
還元: this compoundの還元は、アミンの形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
酸化: キノンの形成。
還元: アミンの形成。
置換: 置換チアゾール誘導体の形成
科学的研究の応用
Scientific Research on Skin Aging
Over the past four decades, SK-II has collaborated with leading scientists and dermatologists to conduct extensive research on skin aging. The brand's commitment to understanding the mechanisms of skin health has led to several key studies:
- Akita Study : A longitudinal study spanning ten years that investigates the effects of PITERA™ on skin aging.
- PITERA™ 24/7 Skin Fluctuation Study : This study focuses on how PITERA™ influences skin conditions over time, particularly in young adults.
These studies have revealed critical insights into the aging process, including the identification of the Aging Trigger Factor "AT-0" , which accelerates signs of aging from as early as the twenties. By targeting this factor, SK-II aims to mitigate premature aging signs effectively .
Clinical Efficacy Studies
Numerous clinical trials have evaluated the efficacy of SK-II products in improving various skin parameters:
- Skin Hydration : A study involving 32 Asian female volunteers demonstrated that twice-daily application of SK-II significantly improved skin hydration and reduced transepidermal water loss (TEWL) over a 28-day period .
- Wrinkle Reduction : An 11-year longitudinal study reported significant improvements in facial wrinkles and pigmentation spots among participants using SK-II products regularly .
Comparative Data Table
The following table summarizes key findings from various studies on SK-II's effectiveness:
Study Name | Duration | Participants | Key Findings |
---|---|---|---|
Akita Study | 10 years | N/A | Identified Aging Trigger Factor "AT-0" |
PITERA™ 24/7 Skin Fluctuation Study | N/A | Young Adults | Demonstrated fluctuation effects on skin health |
Clinical Trial on Hydration | 28 days | 32 females | Significant improvement in hydration and TEWL |
Longitudinal Wrinkle Study | 11 years | N/A | Notable reduction in wrinkles and pigmentation |
Case Study 1: Anti-Aging Effects
A clinical trial evaluated the anti-aging effects of SK-II products among middle-aged women. Participants reported a marked improvement in skin texture and elasticity after consistent use over six months, emphasizing the role of PITERA™ in promoting youthful skin appearance.
Case Study 2: Hydration Improvement
In another study focused on hydration, subjects using SK-II showed a significant increase in moisture levels compared to a control group over four weeks. Measurements were taken using a Corneometer®, confirming the product's efficacy in enhancing skin hydration.
作用機序
SKI IIは、スフィンゴシンキナーゼ1およびスフィンゴシンキナーゼ2を阻害することで効果を発揮します。この阻害は、さまざまな細胞プロセスに関与する脂質シグナル伝達分子であるスフィンゴシン1リン酸のレベルの低下につながります。スフィンゴシン1リン酸のレベルを低下させることで、this compoundはがん細胞のアポトーシスを誘導し、細胞増殖を阻害します。 この化合物は、Wnt/β-カテニンシグナル伝達経路にも影響を与え、β-カテニンの分解を促進し、細胞増殖を阻害します .
類似化合物との比較
類似化合物
ジメチルスフィンゴシン: 別のスフィンゴシンキナーゼ阻害剤ですが、SKI IIに比べて選択性が低い。
PF-543: 異なる作用機序を持つ、非常に選択的なスフィンゴシンキナーゼ1阻害剤。
ラトルンクリンA: スフィンゴシンキナーゼ阻害剤ではありませんが、アクチン重合に影響を与え、がん研究において類似の応用範囲を持っています
This compoundの独自性
This compoundは、スフィンゴシンキナーゼに対する高い選択性と非ATP競合阻害によって特徴付けられます。 他の阻害剤とは異なり、this compoundは酵素への結合のためにATPと競合しません。これは、ATP依存プロセスを妨げることなく、スフィンゴシンキナーゼ関連経路を調べるための貴重なツールとなっています .
生物活性
SKI II, a sphingosine kinase inhibitor, has garnered attention for its potential therapeutic applications due to its dual inhibitory effects on sphingosine kinases (SKs) 1 and 2. This compound has been extensively studied for its impact on cellular processes, particularly in relation to sphingolipid metabolism and cell cycle regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell proliferation and autophagy, and implications for therapeutic use.
This compound functions primarily as a noncompetitive inhibitor of dihydroceramide desaturase (Des1), an enzyme critical in the biosynthesis of ceramide. The inhibition of Des1 by this compound leads to an accumulation of dihydroceramides (dhCers) and their metabolites, which can influence various cellular pathways. The inhibition constant () for this compound against Des1 is reported to be 0.3 μM, indicating a potent effect in both isolated systems and intact cells without altering Des1 protein levels .
Molecular Interactions
Molecular modeling studies suggest that this compound may inhibit NADH-cytochrome b5 reductase, contributing to the observed reduction in Des1 activity. This interaction highlights the complexity of this compound's pharmacological profile, as it not only affects sphingosine kinase activity but also alters the balance of sphingolipid metabolism .
Effects on Cell Proliferation and Cycle
Research indicates that this compound significantly reduces cell proliferation by inducing a G0/G1 phase arrest. This effect is associated with increased levels of dhCers, which are known to play roles in cell signaling and apoptosis. In contrast, the SK1-specific inhibitor PF-543 does not produce the same effects on cell cycle progression or dhCer accumulation .
Induction of Autophagy
In addition to its effects on cell proliferation, this compound has been shown to induce autophagy. This process is crucial for cellular homeostasis and response to stress, suggesting that this compound may have broader implications in therapeutic contexts where autophagy modulation is beneficial .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound in various contexts:
- Study on Anti-Leukemic Activity : A recent study demonstrated that this compound exhibits anti-leukemic properties by inhibiting sphingosine kinase activity, leading to altered sphingolipid metabolism that favors apoptosis in leukemic cells .
- Impact on Viral Infections : Another study noted that this compound reduced levels of IKK in cells infected with measles virus, suggesting a role in modulating viral pathogenesis through sphingolipid signaling pathways .
Summary Table of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Inhibition of Des1 | Accumulation of dhCers | Noncompetitive inhibition (Ki = 0.3 μM) |
Reduction in Cell Proliferation | G0/G1 phase arrest | Increased dhCer levels |
Induction of Autophagy | Enhanced cellular stress response | Modulation of sphingolipid metabolism |
Anti-Leukemic Activity | Induces apoptosis in leukemic cells | Inhibition of sphingosine kinases |
Modulation during Viral Infection | Reduced viral replication | Altered sphingolipid signaling |
特性
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12/h1-9,19H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGXZJKLOFCECI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353799 | |
Record name | SKI II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312636-16-1 | |
Record name | 4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312636-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SKI II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。